molecular formula C13H11N3O3S B2987038 N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034441-66-0

N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2987038
CAS No.: 2034441-66-0
M. Wt: 289.31
InChI Key: LQYVFNUDTJRFGC-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by the presence of bifuran, thiadiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. This step often requires catalysts such as palladium or copper salts under oxidative conditions.

    Synthesis of Thiadiazole Ring: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The bifuran and thiadiazole intermediates are then coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone-like structures using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or acids.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of bifuran and thiadiazole rings which are known for their conductive and photoreactive characteristics.

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The bifuran moiety can participate in π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ester group instead of an amide.

    N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-thioamide: Similar structure but with a thioamide group.

    N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of bifuran and thiadiazole rings with a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(19-10)9-4-5-18-7-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVFNUDTJRFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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